MDMB-4en-PINACA butanoic acid, chemically known as methyl (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate, is a synthetic cannabinoid that has gained attention in recent years due to its potent psychoactive effects and increasing presence in drug abuse contexts. Initially identified in Europe in 2017, it has since been implicated in numerous health risks, including severe poisoning and fatalities associated with its use. The compound acts primarily as an agonist of the cannabinoid receptors CB1 and CB2, mimicking the effects of tetrahydrocannabinol, the principal psychoactive component of cannabis.
MDMB-4en-PINACA is classified as a synthetic cannabinoid receptor agonist, specifically belonging to the indazole-based class of compounds. It was first detected in herbal materials in Turkey in 2019 and has since been reported widely across Europe and North America. The compound is monitored by various drug enforcement agencies due to its potential for abuse and health risks associated with its consumption. Its structure is closely related to other synthetic cannabinoids like 5F-MDMB-PINACA and MDMB-PINACA, which have also been subject to regulatory scrutiny.
The synthesis of MDMB-4en-PINACA typically involves several chemical reactions that assemble its complex structure. The primary method includes the coupling of an indazole derivative with a carboxylic acid moiety, followed by esterification processes to form the final compound. Specific technical details regarding the synthesis are often proprietary or not fully disclosed in public literature.
The synthesis can be outlined as follows:
MDMB-4en-PINACA has a complex molecular structure characterized by:
MDMB-4en-PINACA undergoes various metabolic transformations upon administration. Key reactions include:
In vitro studies have identified at least 14 metabolites formed through these pathways, with MDMB-4en-PINACA butanoic acid being one significant metabolite detected in urine samples.
MDMB-4en-PINACA exerts its effects primarily by binding to cannabinoid receptors CB1 and CB2:
MDMB-4en-PINACA is described as a neat solid or colorless oil at room temperature. Its solubility profile indicates it is soluble in organic solvents such as chloroform but only partially soluble in water.
Key chemical properties include:
MDMB-4en-PINACA's primary applications are within scientific research contexts, particularly in pharmacology and toxicology:
The biotransformation of Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA) to its primary metabolite, MDMB-4en-PINACA butanoic acid, occurs through defined in vitro phase I metabolic pathways. Human liver microsome incubations reveal that ester hydrolysis constitutes the dominant initial metabolic reaction, cleaving the terminal methyl ester group to generate the corresponding butanoic acid derivative. This reaction accounts for approximately 40-60% of the initial metabolic clearance observed within the first hour of incubation [5] [8].
Beyond ester hydrolysis, complementary metabolic routes include hydroxylation at the pentenyl chain (particularly allylic hydroxylation) and dihydrodiol formation via epoxidation of the terminal double bond followed by hydrolysis. Liquid chromatography-high-resolution mass spectrometry analyses of microsomal incubates further detect N-dealkylation products and dehydrogenated metabolites, though these pathways are quantitatively minor compared to ester hydrolysis [8]. Crucially, the pent-4-en-1-yl moiety undergoes oxidation to form the butanoic acid metabolite through β-oxidation-like processes, representing a terminal metabolic pathway that irreversibly inactivates the synthetic cannabinoid receptor agonist activity.
Table 1: Major Phase I Metabolic Transformations of Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate in Human Liver Microsomes
Metabolic Reaction | Key Metabolite Structures | Relative Abundance (%) | Enzymatic Involvement |
---|---|---|---|
Ester Hydrolysis | MDMB-4en-PINACA butanoic acid | 40-60 | Carboxylesterases (CES1/CES2) |
Aliphatic Hydroxylation | Monohydroxypentyl derivatives | 15-25 | CYP2C9, CYP3A4 |
Dihydrodiol Formation | Diol metabolites at pentenyl chain | 10-15 | CYP Epoxidation + Epoxide Hydrolase |
N-Dealkylation | Indazole-3-carboxylic acid derivatives | <5 | CYP3A4 |
The emergence of MDMB-4en-PINACA butanoic acid as the predominant in vitro metabolite aligns with in vivo observations in human urine samples, where it persists with significantly extended detection windows compared to the parent compound. This metabolic stability establishes it as a definitive biomarker for confirming Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate consumption in forensic and clinical toxicology [2] [5].
The analytical distinction between Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate and its butanoic acid metabolite presents challenges due to their structural similarity. Ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) achieves baseline separation leveraging differences in hydrophobicity and ionization behavior. Under reversed-phase conditions employing C18 stationary phases and acidic mobile phases (e.g., 0.1% formic acid in water/acetonitrile), MDMB-4en-PINACA butanoic acid consistently exhibits earlier retention times than the parent ester. Specifically, research demonstrates a retention time shift of approximately 0.48 minutes earlier for the butanoic acid metabolite (retention time = 6.32 min) compared to Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (retention time = 6.80 min) under standardized gradient elution conditions [3] [7].
Mass spectrometric differentiation capitalizes on characteristic fragmentation patterns:
Table 2: Chromatographic and Mass Spectrometric Properties for Differentiation
Analytical Parameter | Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate | Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate Butanoic Acid Metabolite |
---|---|---|
Molecular Formula | C₂₀H₂₈N₃O₃ | C₁₉H₂₇N₃O₃ |
[M+H]+ (m/z) | 358.2132 | 344.1976 |
Major MS/MS Fragments | 145, 241, 269, 301 | 145, 247, 300 |
Characteristic Fragmentation Pathway | McLafferty rearrangement dominant | Decarboxylation dominant |
Typical UHPLC Retention Time (min) | 6.80 | 6.32 |
Attenuated total reflection-Fourier transform infrared spectroscopy further aids differentiation, revealing a distinct loss of the ester carbonyl stretch (~1740 cm⁻¹) in the metabolite and emergence of a broad carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and C=O stretch near 1710 cm⁻¹, consistent with the structural conversion from ester to carboxylic acid [3].
Stable isotope-labeled analogs (SILAs) of Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate butanoic acid are indispensable tools for achieving accurate quantification in complex biological matrices. These analogs, typically incorporating multiple ¹³C or ¹⁵N atoms (e.g., [¹³C₆]-MDMB-4en-PINACA butanoic acid), possess virtually identical physicochemical properties (retention time, ionization efficiency) to the native metabolite but are distinguished by a known mass shift during mass spectrometric detection. This allows them to act as ideal internal standards, correcting for variations in sample preparation efficiency, matrix effects, and instrumental sensitivity [6] [10].
The application of SILAs follows the isotope dilution mass spectrometry principle. A known quantity of the SILA is spiked into the biological sample (urine, blood, wastewater) prior to extraction. During liquid chromatography-tandem mass spectrometry analysis, the analyte and its SILA co-elute chromatographically but are resolved mass spectrometrically (e.g., native metabolite m/z 344.1976 vs. [¹³C₆]-analog m/z 350.2281). Quantification relies on comparing the peak area ratio of the native analyte to the SILA against a calibration curve constructed from authentic standards. This method achieves remarkable sensitivity, with reported limits of quantification for Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate butanoic acid reaching 0.005–0.03 ng/L in wastewater-based epidemiology studies using solid-phase extraction [4] [7].
Beyond quantification, SILAs facilitate the discovery and validation of novel metabolic pathways. Incubating human hepatocytes with a ¹³C-labeled parent Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate allows tracing the ¹³C-incorporation into downstream metabolites like the butanoic acid derivative via high-resolution mass spectrometry. The characteristic isotopic patterns (e.g., M+6 for U-¹³C₆ labeled pentenyl chain) unambiguously confirm metabolite origin and distinguish true metabolites from isobaric interferences present in the biological matrix [6] [10]. This approach confirmed MDMB-4en-PINACA butanoic acid as the terminal β-oxidation product resulting from sequential oxidation of the pent-4-en-1-yl terminus. Commercially available certified reference materials of the butanoic acid metabolite, often supplied as solutions in acetonitrile (e.g., CAY-28740), are essential for developing and validating these sensitive analytical methods and ensuring accurate reporting in forensic and public health contexts [7].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: